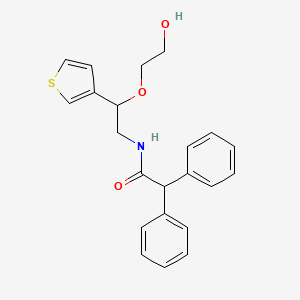

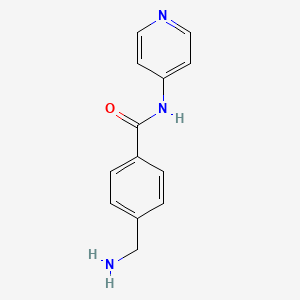

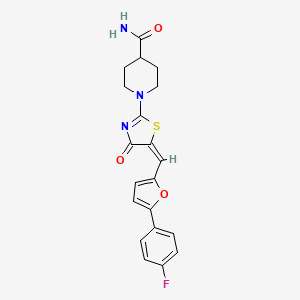

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide, also known as DTTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

A variety of cycloalkylthiophene Schiff bases and their metal complexes have been synthesized, exhibiting significant antibacterial and antifungal activities against various pathogenic strains. These compounds, including ethyl derivatives with cyclopenta[b]thiophene and tetrahydrobenzo[b]thiophene structures, demonstrate efficacy comparable to established antibiotics and antifungals, highlighting their potential in medical and agricultural applications (Altundas et al., 2010).

Advanced Materials and Polymers

The anionic polymerizations of oligo(ethylene glycol) methyl ether methacrylates have led to the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers exhibit tunable solubility and cloud points dependent on the length of hydrophilic oligo(ethylene glycol) units, making them suitable for various applications in drug delivery systems, responsive coatings, and environmental sensing technologies (Han et al., 2003).

Antioxidant and Radical Scavenging Activities

Phenolic derivatives, including acetaminophen and salicylate, have been investigated for their roles as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. These studies illuminate the potential of phenolic compounds in mitigating oxidative stress-related damages, offering insights into the development of novel antioxidants for pharmaceutical and cosmetic industries (Dinis et al., 1994).

Photovoltaic and Energy Applications

Organic molecules featuring a 3,4-ethylenedioxythiophene linker have been synthesized for dye-sensitized solar cells, achieving notable solar-to-energy conversion efficiencies. This research underscores the importance of molecular engineering in optimizing the performance of renewable energy technologies, particularly in enhancing the efficiency of photovoltaic cells (Liu et al., 2008).

Neuropharmacological Potential

The synthesis and evaluation of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride compounds have shown promising effects on learning and memory in mice. This body of work contributes to the field of neuropharmacology by offering potential leads for the development of therapeutic agents aimed at cognitive enhancement and the treatment of memory-related disorders (Jiang Jing-ai, 2006).

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-12-13-26-20(19-11-14-27-16-19)15-23-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14,16,20-21,24H,12-13,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLXGDDRVPQMHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)

![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2460934.png)

![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2460939.png)